Krn-633

Description

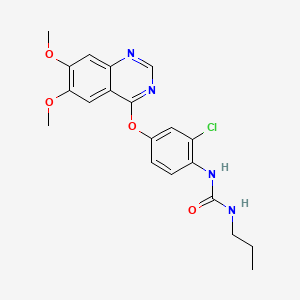

a VEGF receptor-2 tyrosine kinase inhibitor; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

1-[2-chloro-4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-propylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN4O4/c1-4-7-22-20(26)25-15-6-5-12(8-14(15)21)29-19-13-9-17(27-2)18(28-3)10-16(13)23-11-24-19/h5-6,8-11H,4,7H2,1-3H3,(H2,22,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBYZLCHOKSGRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC3=CC(=C(C=C32)OC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60429551 | |

| Record name | KRN-633 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286370-15-8 | |

| Record name | KRN-633 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286370158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KRN-633 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 286370-15-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KRN-633 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1V875I8DX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Target of Krn-633

For Researchers, Scientists, and Drug Development Professionals

Abstract

Krn-633 is a potent and selective, orally bioavailable inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases.[1][2] It demonstrates high affinity for VEGFR-2, the primary mediator of the pro-angiogenic effects of VEGF, and also exhibits inhibitory activity against VEGFR-1 and VEGFR-3.[1][3] By targeting these key receptors, this compound effectively suppresses angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. This technical guide provides a comprehensive overview of the molecular target of this compound, including its mechanism of action, inhibitory activity, and the experimental protocols used to characterize its function.

Primary Molecular Target: VEGFR-2

The principal molecular target of this compound is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR). VEGFR-2 is a receptor tyrosine kinase that plays a central role in both physiological and pathological angiogenesis.[1] The binding of its ligand, VEGF-A, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways that ultimately lead to endothelial cell proliferation, migration, survival, and tube formation.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase.[3] It binds to the ATP-binding pocket of the kinase domain, preventing the transfer of phosphate from ATP to the tyrosine residues on the receptor and other substrate proteins. This blockade of autophosphorylation inhibits the activation of the entire downstream signaling cascade, thereby abrogating the biological effects of VEGF.

In Vitro Inhibitory Activity

The inhibitory potency of this compound has been quantified through various in vitro assays, including cell-free kinase assays and cell-based phosphorylation and proliferation assays.

Cell-Free Kinase Inhibition

This compound demonstrates potent inhibition of the enzymatic activity of recombinant VEGFR tyrosine kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Kinase Target | IC50 (nM) |

| VEGFR-1 | 170 |

| VEGFR-2 | 160 |

| VEGFR-3 | 125 |

| PDGFR-β | 130 |

| c-Kit | 8.01 |

Data sourced from MedchemExpress and Selleck Chemicals product pages.[3][4]

Cellular Activity

In cell-based assays, this compound effectively inhibits VEGF-induced signaling and proliferation in human umbilical vein endothelial cells (HUVECs).

| Cellular Assay | Cell Line | IC50 (nM) |

| VEGF-induced VEGFR-2 Phosphorylation | HUVEC | 1.16 |

| VEGF-induced HUVEC Proliferation | HUVEC | 14.9 |

Data sourced from MedchemExpress product page.[4]

Signaling Pathway

This compound targets the initial step in the VEGF signaling cascade. The following diagram illustrates the canonical VEGF/VEGFR-2 signaling pathway and the point of inhibition by this compound.

Caption: VEGF/VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections detail the general methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay (Cell-Free)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified VEGFR kinases.

Methodology:

-

Reagents and Materials: Recombinant human VEGFR-1, VEGFR-2, and VEGFR-3 kinase domains, ATP, appropriate kinase buffer, substrate peptide (e.g., poly(Glu, Tyr) 4:1), this compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. A serially diluted concentration range of this compound is prepared in a multi-well plate. b. The recombinant VEGFR kinase and the substrate peptide are added to each well. c. The kinase reaction is initiated by the addition of a fixed concentration of ATP (e.g., 1 µM). d. The reaction is incubated at room temperature for a defined period (e.g., 60 minutes). e. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent.

-

Data Analysis: The luminescence signal is plotted against the inhibitor concentration, and the IC50 value is determined using non-linear regression analysis.

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular VEGFR-2 Phosphorylation Assay

This assay measures the ability of this compound to inhibit VEGF-induced VEGFR-2 autophosphorylation in a cellular context.

Methodology:

-

Cell Culture: HUVECs are cultured to near confluency and then serum-starved overnight.

-

Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified time.

-

VEGF Stimulation: Cells are stimulated with a fixed concentration of VEGF-A for a short period (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation.

-

Cell Lysis: The cells are washed and then lysed to extract total protein.

-

Detection: The levels of phosphorylated VEGFR-2 and total VEGFR-2 are determined by Western blotting or ELISA using specific antibodies.

-

Data Analysis: The ratio of phosphorylated VEGFR-2 to total VEGFR-2 is calculated for each inhibitor concentration, and the IC50 value is determined.

Caption: Workflow for a cellular VEGFR-2 phosphorylation assay.

HUVEC Tube Formation Assay

This assay assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Methodology:

-

Matrigel Coating: A basement membrane matrix (e.g., Matrigel) is used to coat the wells of a multi-well plate and allowed to solidify.

-

Cell Seeding: HUVECs, pre-treated with different concentrations of this compound, are seeded onto the Matrigel-coated wells.

-

Incubation: The plate is incubated for several hours (e.g., 4-18 hours) to allow for the formation of tube-like structures.

-

Imaging: The formation of the tubular network is visualized and captured using a microscope.

-

Quantification: The extent of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

References

- 1. KRN633: A selective inhibitor of vascular endothelial growth factor receptor-2 tyrosine kinase that suppresses tumor angiogenesis and growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Improvement by solid dispersion of the bioavailability of KRN633, a selective inhibitor of VEGF receptor-2 tyrosine kinase, and identification of its potential therapeutic window - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

KRN-633 Signaling Pathway Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRN-633 is a potent and selective inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases, playing a crucial role in the modulation of angiogenesis, the process of new blood vessel formation. This guide provides a comprehensive overview of the this compound signaling pathway, its mechanism of action, and the experimental methodologies used to characterize its inhibitory effects. The information presented herein is intended to support further research and drug development efforts in the field of anti-angiogenic therapies.

This compound, a quinazoline urea derivative, primarily targets VEGFR-2, a key mediator of VEGF-induced signaling in endothelial cells.[1] By inhibiting the tyrosine phosphorylation of VEGFR-2, this compound effectively blocks downstream signaling cascades, leading to the suppression of endothelial cell proliferation, migration, and tube formation, all critical steps in angiogenesis. Its high selectivity for VEGFR-1, -2, and -3 makes it a valuable tool for studying the physiological and pathological roles of these receptors.[1]

Mechanism of Action

This compound exerts its anti-angiogenic effects by competitively inhibiting the ATP-binding site of the VEGFR tyrosine kinase domain. This inhibition prevents the autophosphorylation of the receptor upon ligand binding, a critical step in the activation of downstream signaling pathways. The primary pathway affected is the Ras/MEK/MAPK cascade, which is essential for endothelial cell proliferation.

Quantitative Data

The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key efficacy data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay | IC50 (nM) | Reference |

| VEGFR-1 | Kinase Assay | 170 | [2][3] |

| VEGFR-2 | Kinase Assay | 160 | [2][3] |

| VEGFR-3 | Kinase Assay | 125 | [2][3] |

| VEGFR-2 Phosphorylation | HUVEC | 1.16 | [1] |

| c-Kit | Kinase Assay | 8.01 | [2][3] |

| PDGFR-β | Kinase Assay | 130 | [2][3] |

Table 2: Cellular Activity of this compound

| Cell Type | Assay | IC50 (nM) | Reference |

| HUVEC | VEGF-driven Proliferation | 14.9 | [2][3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on standard and widely accepted procedures in the field.

VEGFR-2 Phosphorylation Assay

This assay is designed to measure the ability of a compound to inhibit the VEGF-induced autophosphorylation of VEGFR-2 in endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Recombinant Human VEGF

-

This compound

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-phospho-VEGFR-2 (Tyr1175) antibody

-

Anti-total-VEGFR-2 antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot equipment

Protocol:

-

Cell Culture: Culture HUVECs in EGM-2 until they reach 80-90% confluency.

-

Serum Starvation: Starve the cells in a serum-free medium for 4-6 hours.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle control for 1-2 hours.

-

VEGF Stimulation: Stimulate the cells with an optimal concentration of VEGF (e.g., 50 ng/mL) for 5-10 minutes at 37°C.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal.

Endothelial Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of endothelial cells in response to VEGF stimulation.

Materials:

-

HUVECs

-

EGM-2

-

Recombinant Human VEGF

-

This compound

-

Cell proliferation reagent (e.g., BrdU, MTS, or CyQUANT)

-

96-well plates

-

Plate reader

Protocol:

-

Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in EGM-2 and allow them to adhere overnight.

-

Serum Starvation: Replace the medium with a serum-free medium and incubate for 4-6 hours.

-

Compound and VEGF Treatment: Add varying concentrations of this compound or vehicle control, followed by the addition of a sub-maximal concentration of VEGF to stimulate proliferation.

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

Proliferation Measurement: Add the cell proliferation reagent according to the manufacturer's instructions and measure the signal using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition of cell proliferation for each concentration of this compound and determine the IC50 value.

HUVEC Tube Formation Assay

This in vitro angiogenesis assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

-

HUVECs

-

EGM-2

-

Matrigel or other basement membrane extract

-

This compound

-

96-well plates

-

Microscope with a camera

Protocol:

-

Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the gel to solidify at 37°C for 30-60 minutes.

-

Cell Seeding: Resuspend HUVECs in a serum-reduced medium containing varying concentrations of this compound or vehicle control.

-

Incubation: Seed the HUVEC suspension onto the solidified Matrigel and incubate for 4-18 hours at 37°C.

-

Image Acquisition: Visualize the formation of tube-like structures using a microscope and capture images.

-

Data Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human tumor cell line (e.g., A549 lung carcinoma, HT-29 colon adenocarcinoma)

-

Matrigel (optional, for co-injection)

-

This compound formulation for oral administration

-

Calipers for tumor measurement

Protocol:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells (typically 1-10 million cells) into the flank of the mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally to the treatment group at a predetermined dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

-

Endpoint: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Plot the mean tumor volume over time for each group and perform statistical analysis to determine the significance of the anti-tumor effect.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of VEGFR tyrosine kinases with demonstrated anti-angiogenic and anti-tumor activity in preclinical models. The data and experimental protocols presented in this guide provide a solid foundation for researchers and drug developers working on novel anti-angiogenic therapies. Further investigation into the clinical efficacy and safety of this compound and similar compounds is warranted to translate these promising preclinical findings into effective cancer treatments.

References

- 1. KRN633: A selective inhibitor of vascular endothelial growth factor receptor-2 tyrosine kinase that suppresses tumor angiogenesis and growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]

- 3. medchemexpress.com [medchemexpress.com]

Krn-633: A Technical Guide to its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the kinase selectivity profile of Krn-633, a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases. This document summarizes key quantitative data, outlines detailed experimental methodologies for relevant assays, and visualizes the associated signaling pathways and experimental workflows.

Introduction

This compound is a quinazoline urea derivative that has demonstrated significant anti-angiogenic and anti-tumor activity. Its primary mechanism of action is the ATP-competitive inhibition of VEGFR tyrosine kinases, crucial mediators of angiogenesis, the process of new blood vessel formation that is essential for solid tumor growth and metastasis.[1][2] This guide delves into the specifics of its inhibitory activity and the experimental procedures used to characterize it.

Kinase Selectivity Profile

This compound exhibits high selectivity for VEGFRs. The following table summarizes the available quantitative data on its inhibitory activity against a range of kinases.

| Kinase Target | IC50 (nM) | Assay Type | Reference |

| VEGFR-1 (Flt-1) | 170 | Recombinant Enzyme | [2] |

| VEGFR-2 (KDR) | 160 | Recombinant Enzyme | [2] |

| VEGFR-2 (Phosphorylation) | 1.16 | Cell-based (HUVEC) | [1][2] |

| VEGFR-3 (Flt-4) | 125 | Recombinant Enzyme | [2] |

| PDGFR-α | 965 | Recombinant Enzyme | [2] |

| PDGFR-β | 9850 | Recombinant Enzyme | [2] |

| c-Kit | 4330 | Recombinant Enzyme | [2] |

| FGFR-1 | >10000 | Not Specified | [2] |

| EGFR | >10000 | Not Specified | [2] |

| c-Met | >10000 | Not Specified | [2] |

Note: IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity. Lower values indicate higher potency. The significant difference in IC50 values between VEGFRs and other kinases highlights the selectivity of this compound.

Signaling Pathway Inhibition

This compound exerts its anti-angiogenic effects by blocking the VEGF signaling pathway. Upon binding of VEGF to its receptor, VEGFR-2, the receptor dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. This compound inhibits the initial phosphorylation of VEGFR-2, thereby blocking the entire downstream cascade, including the activation of the mitogen-activated protein kinase (MAPK) pathway.[1]

Caption: this compound inhibits VEGF-induced signaling by blocking VEGFR-2 autophosphorylation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the selectivity and efficacy of this compound.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol outlines a method for determining the IC50 value of this compound against recombinant VEGFR-2.

Objective: To quantify the inhibitory activity of this compound on VEGFR-2 tyrosine kinase.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 as substrate

-

ATP (Adenosine triphosphate)

-

This compound (or other test compounds)

-

Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

96-well plates

-

ADP-Glo™ Kinase Assay kit (or similar)

-

Luminometer

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

Add the diluted this compound and recombinant VEGFR-2 enzyme to the wells of a 96-well plate.

-

Initiate the kinase reaction by adding a mixture of the substrate (Poly(Glu, Tyr)) and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

References

The Core Effects of Krn-633 on Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Krn-633 on endothelial cells, focusing on its mechanism of action as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). The information presented herein is curated from key studies to support further research and drug development efforts in the field of anti-angiogenic therapies.

Introduction

This compound is a quinazoline urea derivative that has demonstrated significant potential as an anti-angiogenic agent.[1] Its primary mechanism of action involves the selective inhibition of VEGFR-2 tyrosine kinase, a critical mediator of angiogenesis, the process of new blood vessel formation from pre-existing ones.[1][2] Angiogenesis is a crucial process in tumor growth and metastasis, making VEGFR-2 an attractive target for cancer therapy.[1][3] This document summarizes the quantitative effects of this compound on endothelial cells, details the experimental protocols used to ascertain these effects, and visualizes the core signaling pathways involved.

Quantitative Data Summary

The inhibitory effects of this compound on endothelial cell processes have been quantified in several key studies. The following tables summarize these findings for clear comparison.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Cell Type | IC50 Value | Reference |

| VEGFR-2 Tyrosine Phosphorylation | Human Umbilical Vein Endothelial Cells (HUVECs) | 1.16 nmol/L | [1] |

| VEGF-driven HUVEC Proliferation ([3H]thymidine incorporation) | Human Umbilical Vein Endothelial Cells (HUVECs) | 14.9 nmol/L | [2] |

| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | 3.5 - 15 nmol/L | [4] |

Table 2: Selectivity Profile of this compound

| Kinase | Activity | Note | Reference |

| VEGFR-1 | Highly Selective Inhibition | [1] | |

| VEGFR-2 | Highly Selective Inhibition | Primary Target | [1] |

| VEGFR-3 | Highly Selective Inhibition | [1] | |

| FGFR-1 | Weak Inhibition at 3 µmol/L | Consistent with selectivity for VEGFRs | [2] |

Key Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the quantitative data summary.

Cell Culture

Human Umbilical Vein Endothelial Cells (HUVECs) were cultured in endothelial cell growth medium supplemented with 2% fetal bovine serum and other growth factors. Cells were maintained in a humidified atmosphere of 5% CO2 at 37°C.

VEGFR-2 Phosphorylation Assay

-

Objective: To determine the concentration of this compound required to inhibit VEGF-induced VEGFR-2 phosphorylation by 50% (IC50).

-

Procedure:

-

HUVECs were seeded in appropriate culture plates and grown to near confluence.

-

Cells were serum-starved for a defined period to reduce basal receptor phosphorylation.

-

Cells were pre-treated with varying concentrations of this compound for a specified time.

-

VEGF was added to the culture medium to stimulate VEGFR-2 phosphorylation.

-

Following stimulation, cells were lysed, and protein concentrations were determined.

-

VEGFR-2 was immunoprecipitated from the cell lysates using an anti-VEGFR-2 antibody.

-

The immunoprecipitated proteins were separated by SDS-PAGE and transferred to a membrane.

-

The membrane was probed with an anti-phosphotyrosine antibody to detect phosphorylated VEGFR-2.

-

The amount of phosphorylated VEGFR-2 was quantified and compared to control (VEGF stimulation without inhibitor) to calculate the IC50 value.

-

HUVEC Proliferation Assay ([3H]thymidine Incorporation)

-

Objective: To measure the effect of this compound on VEGF-induced HUVEC proliferation.

-

Procedure:

-

HUVECs were seeded in 96-well plates and allowed to adhere.

-

Cells were serum-starved to synchronize their cell cycle.

-

Cells were treated with various concentrations of this compound in the presence of VEGF.

-

[3H]thymidine was added to each well and incubated for a set period to allow for its incorporation into newly synthesized DNA.

-

Cells were harvested, and the incorporated radioactivity was measured using a liquid scintillation counter.

-

The IC50 value was determined by calculating the concentration of this compound that resulted in a 50% reduction in [3H]thymidine incorporation compared to the VEGF-treated control.[2]

-

Endothelial Cell Tube Formation Assay

-

Objective: To assess the effect of this compound on the ability of endothelial cells to form capillary-like structures in vitro.

-

Procedure:

-

A layer of Matrigel was prepared in 96-well plates.

-

HUVECs were seeded onto the Matrigel in the presence of VEGF and varying concentrations of this compound.

-

Plates were incubated at 37°C to allow for the formation of tube-like structures.

-

The formation of tubes was observed and photographed under a microscope.

-

The extent of tube formation was quantified by measuring parameters such as total tube length or the number of branch points.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-angiogenic effects by directly interfering with the VEGF signaling cascade in endothelial cells. The primary point of inhibition is the ATP-binding site of the VEGFR-2 tyrosine kinase domain.

VEGF/VEGFR-2 Signaling Pathway and Inhibition by this compound

Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that promotes angiogenesis.[1] When VEGF-A binds to its receptor, VEGFR-2, on the surface of endothelial cells, it induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[3][5] This phosphorylation event initiates a cascade of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which ultimately leads to endothelial cell proliferation, migration, and survival.[1][3]

This compound acts as a potent inhibitor of this process. By binding to the ATP-binding pocket of the VEGFR-2 tyrosine kinase domain, this compound prevents the autophosphorylation of the receptor, thereby blocking the initiation of the downstream signaling cascade.[1] This inhibition of VEGFR-2 phosphorylation leads to the suppression of MAPK activation and, consequently, the inhibition of VEGF-induced endothelial cell proliferation and tube formation.[1][2]

Caption: this compound inhibits VEGF-induced signaling in endothelial cells.

Experimental Workflow for Assessing this compound Efficacy

The evaluation of this compound's effects on endothelial cells typically follows a structured workflow, progressing from in vitro biochemical assays to cell-based functional assays.

References

- 1. KRN633: A selective inhibitor of vascular endothelial growth factor receptor-2 tyrosine kinase that suppresses tumor angiogenesis and growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

Preclinical Profile of KRN-633: A Potent VEGFR-2 Kinase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for KRN-633, a selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the mechanism of action, efficacy, and pharmacological properties of this anti-angiogenic agent.

Core Mechanism of Action

This compound is a quinazoline urea derivative that potently and selectively inhibits VEGFR-2, a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[1][2] By targeting the ATP-binding site of the VEGFR-2 tyrosine kinase, this compound blocks its phosphorylation and subsequent activation.[3] This inhibition disrupts the downstream signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) and Akt/ERK pathways, which are vital for endothelial cell proliferation, migration, and survival.[1][4] While highly selective for VEGFRs, this compound exhibits weak inhibitory activity against other receptor tyrosine kinases such as PDGFR-α/β and c-Kit, and does not significantly affect FGFR-1, EGFR, or c-Met phosphorylation in cellular assays.[3]

Data Presentation

In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nmol/L) | Cell Line/System | Reference |

| VEGFR-2 Phosphorylation | Cellular | 1.16 | Human Umbilical Vein Endothelial Cells (HUVECs) | [1][2][5] |

| VEGFR-1 | Enzymatic | 170 | Recombinant Kinase | [3] |

| VEGFR-2 | Enzymatic | 160 | Recombinant Kinase | [3] |

| VEGFR-3 | Enzymatic | 125 | Recombinant Kinase | [3] |

| PDGFR-α | Enzymatic | 965 | Recombinant Kinase | [3] |

| PDGFR-β | Enzymatic | 9850 | Recombinant Kinase | [3] |

| c-Kit | Enzymatic | 4330 | Recombinant Kinase | [3] |

| HUVEC Proliferation | Cellular | 3.5 - 15 | HUVECs | [5] |

In Vivo Antitumor Efficacy of this compound in Xenograft Models

| Tumor Type | Animal Model | This compound Formulation | Dosing | Outcome | Reference |

| Lung, Colon, Prostate | Athymic Mice and Rats | Crystalline | Oral administration | Inhibition of tumor growth, regression of established tumors | [1][2] |

| Human Tumor Xenografts | Murine and Rat Models | Solid Dispersion | 10- to 25-fold lower doses than crystalline form | Dramatic inhibition of tumor growth | [5][6] |

Pharmacokinetic Parameters of this compound in Rats

| Formulation | Administration | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| Crystalline | Oral (3.0 mg/kg) | 23.5 ± 10.5 | 291 ± 129 | 4.6 | [7] |

| Solid Dispersion | Oral (3.0 mg/kg) | 200 ± 56.6 | 2180 ± 622 | 34.5 | [7] |

| Solution | Intravenous (0.1 mg/kg) | - | 632 ± 117 | 100 | [7] |

Experimental Protocols

VEGFR-2 Tyrosine Kinase Phosphorylation Assay

This protocol is adapted from general VEGFR-2 kinase assay methodologies and specific details from this compound literature.

Objective: To determine the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation in HUVECs.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Recombinant Human VEGF

-

This compound

-

Lysis Buffer (containing protease and phosphatase inhibitors)

-

Anti-VEGFR-2 antibody

-

Anti-phospho-VEGFR-2 (Tyr1175) antibody

-

Secondary antibody conjugated to horseradish peroxidase (HRP)

-

Chemiluminescent substrate

-

SDS-PAGE gels and blotting apparatus

Procedure:

-

Culture HUVECs to near confluence in appropriate growth medium.

-

Starve the cells in a serum-free medium for 24 hours prior to the experiment.

-

Pre-treat the starved HUVECs with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 5-10 minutes at 37°C.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phospho-VEGFR-2 (Tyr1175) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total VEGFR-2 to confirm equal loading.

-

Quantify the band intensities to determine the IC50 of this compound.

HUVEC Proliferation Assay

This protocol is based on general HUVEC proliferation assay methods.

Objective: To assess the effect of this compound on VEGF-induced HUVEC proliferation.

Materials:

-

HUVECs

-

Endothelial Cell Basal Medium with supplements

-

Recombinant Human VEGF

-

This compound

-

96-well plates, gelatin-coated

-

Cell proliferation reagent (e.g., MTT, WST-1, or BrdU)

-

Microplate reader

Procedure:

-

Seed HUVECs in gelatin-coated 96-well plates at a density of 2,000-5,000 cells per well in complete growth medium.

-

Allow the cells to attach overnight.

-

Replace the medium with a basal medium containing a low percentage of serum (e.g., 0.5% FBS) and varying concentrations of this compound.

-

Add recombinant human VEGF to the appropriate wells to stimulate proliferation. Include a control group with no VEGF.

-

Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of inhibition of proliferation for each concentration of this compound.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for establishing and evaluating the efficacy of this compound in a subcutaneous xenograft model.

Objective: To evaluate the in vivo antitumor activity of this compound.

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID mice)

-

Human tumor cell line (e.g., lung, colon, or prostate cancer cells)

-

Matrigel (optional)

-

This compound (crystalline or solid dispersion formulation)

-

Vehicle control

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Harvest tumor cells from culture during their exponential growth phase.

-

Resuspend the cells in a sterile medium or PBS, with or without Matrigel, at a concentration of 1x10^6 to 1x10^7 cells per 100-200 µL.

-

Inject the cell suspension subcutaneously into the flank of the immunocompromised mice.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (formulated in a suitable vehicle) orally to the treatment group daily. The control group receives the vehicle only.

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (length x width²)/2).

-

Monitor the body weight and general health of the animals throughout the study.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, immunohistochemistry for microvessel density).

Mandatory Visualizations

Caption: this compound inhibits VEGFR-2 signaling pathway.

Caption: In Vivo Xenograft Experimental Workflow.

Conclusion

The preclinical data for this compound strongly support its activity as a potent and selective inhibitor of VEGFR-2 tyrosine kinase. Its ability to inhibit angiogenesis translates to significant antitumor efficacy in various in vivo models. The development of a solid dispersion formulation has notably improved its oral bioavailability, enhancing its therapeutic potential.[5][6] Further investigation into its safety profile and efficacy in combination with other anti-cancer agents is warranted. This technical guide provides a foundational understanding of this compound's preclinical characteristics to aid in its continued development and evaluation.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. KRN633: A selective inhibitor of vascular endothelial growth factor receptor-2 tyrosine kinase that suppresses tumor angiogenesis and growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. promocell.com [promocell.com]

- 4. MMPP is a novel VEGFR2 inhibitor that suppresses angiogenesis via VEGFR2/AKT/ERK/NF-κB pathway [bmbreports.org]

- 5. Improvement by solid dispersion of the bioavailability of KRN633, a selective inhibitor of VEGF receptor-2 tyrosine kinase, and identification of its potential therapeutic window - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

Krn-633 and Tumor Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Krn-633, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase, and its role in the inhibition of tumor angiogenesis. This document consolidates key preclinical findings, elucidates its mechanism of action, and provides detailed experimental methodologies.

Core Concept: Targeting Tumor Angiogenesis

Solid tumors, for their growth and metastasis, are critically dependent on angiogenesis, the formation of new blood vessels.[1][2] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a central regulator of this process.[1][3] VEGF ligands, particularly VEGF-A, bind to their receptors on endothelial cells, with VEGFR-2 playing a predominant role in mediating the downstream signaling cascades that lead to endothelial cell proliferation, migration, survival, and ultimately, new vessel formation.[1][4][5] Consequently, inhibiting the VEGF/VEGFR-2 pathway has been a cornerstone of anti-angiogenic therapy in oncology.[3][6]

This compound: A Selective VEGFR-2 Tyrosine Kinase Inhibitor

This compound is a quinazoline urea derivative that has demonstrated significant anti-angiogenic and antitumor activity in preclinical models.[1] It functions as a selective inhibitor of VEGFR-2 tyrosine kinase, thereby blocking the initiation of the angiogenic signaling cascade.[1]

Mechanism of Action

This compound exerts its anti-angiogenic effects by competitively inhibiting the ATP binding site of the VEGFR-2 tyrosine kinase domain. This prevents the autophosphorylation of the receptor upon VEGF binding, a critical step for the activation of downstream signaling pathways.[1] Key signaling pathways inhibited by this compound include:

-

MAPK Pathway: this compound blocks the VEGF-induced activation of mitogen-activated protein kinases (MAPKs), which are crucial for endothelial cell proliferation.[1]

-

PI3K/Akt Pathway: The PI3K/Akt pathway, essential for endothelial cell survival, is also downstream of VEGFR-2 and is consequently inhibited by this compound.[4][5]

The inhibitory action of this compound is highly selective for VEGFRs, with minimal impact on other tyrosine kinases.[1] This selectivity profile suggests a more targeted therapeutic approach with a potentially favorable safety profile.

Quantitative Data Summary

The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

| In Vitro Activity | |

| Target | IC50 |

| VEGFR-2 Tyrosine Phosphorylation | 1.16 nmol/L[1] |

| In Vivo Antitumor Activity (Xenograft Models) | |

| Tumor Models | Lung, Colon, Prostate[1] |

| Administration | Oral (p.o.)[1] |

| Observed Effects | Inhibition of tumor growth, Regression of established tumors[1] |

| Histological Findings | Reduction in endothelial cells, Decreased vascular permeability[1] |

A solid dispersion formulation of this compound was developed to improve its poor water solubility and enhance its oral bioavailability.[7]

| Improved Formulation: Solid Dispersion | |

| Bioavailability Enhancement (in rats) | ~7.5-fold increase[7] |

| Dose Reduction for Similar Efficacy | 10 to 25-fold lower dose compared to crystalline form[7] |

| Histological Finding | Significant reduction in microvessel density at lower doses[7] |

Detailed Experimental Protocols

In Vitro VEGFR-2 Phosphorylation Assay

Objective: To determine the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation in human umbilical vein endothelial cells (HUVECs).

Methodology:

-

Cell Culture: HUVECs are cultured in endothelial growth medium.

-

Serum Starvation: Prior to treatment, cells are serum-starved to reduce basal receptor phosphorylation.

-

Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound.

-

VEGF Stimulation: Cells are stimulated with recombinant human VEGF to induce VEGFR-2 phosphorylation.

-

Cell Lysis: Cells are lysed, and protein concentrations are determined.

-

Immunoprecipitation: VEGFR-2 is immunoprecipitated from the cell lysates using an anti-VEGFR-2 antibody.

-

Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-phosphotyrosine antibody to detect phosphorylated VEGFR-2. The total amount of VEGFR-2 is also determined using an anti-VEGFR-2 antibody.

-

Data Analysis: The intensity of the phosphotyrosine bands is quantified and normalized to the total VEGFR-2. The IC50 value is calculated as the concentration of this compound that inhibits 50% of the VEGF-induced phosphorylation.

In Vivo Tumor Xenograft Model

Objective: To evaluate the antitumor efficacy of orally administered this compound in vivo.

Methodology:

-

Animal Model: Athymic nude mice or rats are used.[1]

-

Tumor Cell Implantation: Human tumor cells (e.g., lung, colon, or prostate cancer cell lines) are implanted subcutaneously into the flank of the animals.[1]

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volumes are measured regularly.

-

Treatment: Once tumors reach a predetermined size, animals are randomized into control and treatment groups. This compound (or its solid dispersion formulation) is administered orally daily.[1][7] The vehicle is administered to the control group.

-

Data Collection: Tumor volumes and body weights are monitored throughout the study.[1]

-

Endpoint: At the end of the study, animals are euthanized, and tumors are excised, weighed, and processed for histological analysis.

-

Histological Analysis: Tumor tissues are stained (e.g., with an anti-CD31 antibody) to visualize and quantify microvessel density.[7]

Conclusion

This compound is a selective and potent inhibitor of VEGFR-2 tyrosine kinase with demonstrated anti-angiogenic and antitumor activity in preclinical models. Its mechanism of action, centered on the blockade of the VEGF signaling pathway, makes it a promising candidate for the treatment of solid tumors. The development of an improved solid dispersion formulation has addressed the challenge of its poor water solubility, enhancing its therapeutic potential. Further investigation, including clinical trials, will be necessary to fully elucidate the therapeutic utility of this compound in oncology.

References

- 1. KRN633: A selective inhibitor of vascular endothelial growth factor receptor-2 tyrosine kinase that suppresses tumor angiogenesis and growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism and its regulation of tumor-induced angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KoreaMed Synapse [synapse.koreamed.org]

- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Improvement by solid dispersion of the bioavailability of KRN633, a selective inhibitor of VEGF receptor-2 tyrosine kinase, and identification of its potential therapeutic window - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Krn-633 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Krn-633 is a potent, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), demonstrating high selectivity for VEGFR-1, VEGFR-2, and VEGFR-3.[1][2] As a quinazoline urea derivative, this compound effectively blocks the tyrosine phosphorylation of these receptors, thereby inhibiting downstream signaling pathways crucial for angiogenesis, cell proliferation, and survival.[2] These pathways include the mitogen-activated protein kinase (MAPK) cascade, specifically ERK1/2, and the PI3K/Akt signaling pathway.[1] Due to its targeted anti-angiogenic activity, this compound is a valuable tool for in vitro studies in cancer research and drug development. This document provides detailed protocols for utilizing this compound in cell culture experiments.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Cell Line/System | Reference |

| VEGFR-1 (Flt-1) | 170 | Cell-free kinase assay | [1] |

| VEGFR-2 (KDR/Flk-1) | 160 | Cell-free kinase assay | [1] |

| VEGFR-3 (Flt-4) | 125 | Cell-free kinase assay | [1] |

| VEGFR-2 Phosphorylation | 1.16 | Human Umbilical Vein Endothelial Cells (HUVECs) | [2] |

| PDGFRα | 965 | Cell-free kinase assay | [1] |

| PDGFRβ | 9850 | Cell-free kinase assay | [1] |

| c-Kit | 4330 | Cell-free kinase assay | [1] |

| HUVEC Proliferation (VEGF-driven) | 14.9 | HUVECs | [1] |

| ERK1 Phosphorylation (VEGF-dependent) | 3.51 | Endothelial Cells | [1] |

| ERK2 Phosphorylation (VEGF-dependent) | 6.08 | Endothelial Cells | [1] |

| HIF-1α Transcriptional Activation | 3790 | Not specified | [1] |

Table 2: Recommended Cell Lines and this compound Concentration Range

| Cell Line | Tissue of Origin | Typical Concentration Range (µM) | Reference |

| HUVEC | Human Umbilical Vein Endothelial | 0.01 - 10 | [1][2] |

| A549 | Human Lung Carcinoma | 0.01 - 10 | [1] |

| Ls174T | Human Colon Adenocarcinoma | 0.01 - 10 | [1] |

| DU145 | Human Prostate Carcinoma | 0.01 - 10 | [1] |

| HT29 | Human Colon Adenocarcinoma | 0.01 - 10 | [1] |

| LNCaP | Human Prostate Carcinoma | 0.01 - 10 | [1] |

| PC-3 | Human Prostate Carcinoma | 0.01 - 10 | [1] |

Mandatory Visualizations

Experimental Protocols

Cell Viability/Proliferation Assay (WST-1)

Principle: This colorimetric assay measures the metabolic activity of viable cells. The stable tetrazolium salt WST-1 is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Target cells (e.g., HUVECs, A549)

-

Complete culture medium

-

This compound (dissolved in DMSO to create a stock solution)

-

96-well flat-bottom cell culture plates

-

WST-1 reagent

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. A typical final concentration range is 0.01 to 10 µM.

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.

-

Incubate for 48-96 hours at 37°C in a 5% CO₂ incubator.

-

-

WST-1 Assay:

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.

-

Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.

-

-

Data Acquisition:

-

Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of >600 nm if available.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

-

Western Blot Analysis of VEGFR-2, Akt, and ERK Phosphorylation

Principle: Western blotting is used to detect the phosphorylation status of specific proteins, indicating the activation state of signaling pathways. This protocol allows for the assessment of this compound's inhibitory effect on VEGF-induced phosphorylation of VEGFR-2 and its downstream targets, Akt and ERK.

Materials:

-

Target cells (e.g., HUVECs)

-

Serum-free culture medium

-

Recombinant human VEGF

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Protocol:

-

Cell Treatment:

-

Plate cells and grow to 80-90% confluency.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with VEGF (e.g., 50 ng/mL) for 5-15 minutes. Include an unstimulated control.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer containing inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Boil the samples for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.

-

Endothelial Cell Tube Formation Assay

Principle: This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis. The inhibitory effect of this compound on this process can be quantified.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Basement membrane extract (BME), such as Matrigel®

-

This compound

-

VEGF (as a pro-angiogenic stimulus)

-

96-well plates

-

Inverted microscope with a camera

Protocol:

-

Plate Coating:

-

Thaw the BME on ice.

-

Coat the wells of a pre-chilled 96-well plate with 50 µL of BME per well.

-

Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

-

-

Cell Treatment and Seeding:

-

Harvest HUVECs and resuspend them in a small volume of medium.

-

Prepare a cell suspension containing VEGF and the desired concentrations of this compound or vehicle control.

-

Seed the HUVEC suspension (10,000-20,000 cells in 100 µL) onto the solidified BME.

-

-

Incubation and Imaging:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

-

Monitor tube formation periodically under an inverted microscope.

-

Capture images of the tube network in each well at a fixed time point.

-

-

Data Analysis:

-

Quantify the extent of tube formation using image analysis software. Parameters to measure include:

-

Total tube length

-

Number of branch points

-

Number of loops

-

-

Compare the results from this compound-treated wells to the vehicle control to determine the percentage of inhibition.

-

References

Application Notes and Protocols for In Vivo Studies with Krn-633

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and in vivo administration of Krn-633, a potent and selective inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases. Due to its poor water solubility, special formulation strategies are required to achieve optimal bioavailability and efficacy in animal models.

Introduction to this compound

This compound is a quinazoline urea derivative that selectively inhibits the enzymatic activities of VEGFR-1, VEGFR-2, and VEGFR-3.[1][2] By targeting these key receptors in the VEGF signaling pathway, this compound effectively suppresses tumor angiogenesis and growth.[1][2] It has been shown to inhibit VEGF-induced VEGFR-2 phosphorylation in endothelial cells and block the activation of mitogen-activated protein kinases (MAPK), thereby inhibiting endothelial cell proliferation and tube formation.[1][2] While potent in vitro, its low water solubility necessitates specific formulation approaches for in vivo applications to ensure adequate absorption and therapeutic efficacy.[1][3]

Mechanism of Action:

This compound is an ATP-competitive inhibitor of VEGFR tyrosine kinases.[4] The binding of VEGF to its receptors (VEGFRs) on the cell surface activates intracellular tyrosine kinases, initiating a signaling cascade that promotes angiogenesis, vasculogenesis, and lymphangiogenesis.[5] this compound blocks this signaling cascade, leading to a reduction in tumor microvessel density and vascular permeability.[2][3]

VEGFR Signaling Pathway Inhibition by this compound

Caption: VEGFR signaling pathway and the inhibitory action of this compound.

Physicochemical Properties and Solubility

This compound is a crystalline solid that is poorly soluble in aqueous solutions.[3][6] This property significantly hinders its oral bioavailability.[1][3] To overcome this limitation, a solid dispersion formulation has been developed, which transforms the drug into an amorphous state and dramatically improves its dissolution rate and bioavailability.[1][3]

| Property | Crystalline this compound | Solid Dispersion of this compound |

| Physical State | Crystalline solid | Amorphous solid |

| Solubility (DMF) | ~10 mg/mL[6][7] | - |

| Solubility (DMSO) | ~0.3 - 9 mg/mL[4][6] | - |

| Aqueous Solubility | Poorly soluble[3][6] | Significantly improved |

| Bioavailability | Low | ~7.5-fold higher in rats[1][3] |

In Vivo Formulation Protocols

Protocol 1: Solid Dispersion Formulation for Oral Administration

This protocol describes the preparation of a solid dispersion of this compound with polyvinylpyrrolidone (PVP), which has been shown to enhance oral bioavailability by approximately 7.5-fold in rats.[1][3]

Materials:

-

This compound (crystalline form)

-

Polyvinylpyrrolidone (PVP)

-

Chloroform

-

Rotary evaporator

-

Vacuum oven

-

0.5% Methylcellulose solution

Procedure:

-

Dissolve this compound and PVP in chloroform. A suggested ratio is 1:4 (w/w) of this compound to PVP.[1]

-

Rapidly evaporate the chloroform using a rotary evaporator at 60°C.[1]

-

Dry the resulting solid dispersion under vacuum at 50°C to remove any residual solvent.[1]

-

The obtained solid dispersion can be suspended in a 0.5% methylcellulose solution for oral administration to animals.[1]

Protocol 2: Suspension of Crystalline this compound for Oral Administration

For studies where the crystalline form is used, it can be administered as a suspension.

Materials:

-

This compound (crystalline form)

-

0.5% Methylcellulose in distilled water

Procedure:

-

Weigh the required amount of crystalline this compound.

-

Prepare a 0.5% methylcellulose solution in distilled water.

-

Suspend the this compound powder in the 0.5% methylcellulose solution.

-

Ensure the suspension is homogenous before administration.

Protocol 3: Formulation for Intravenous Administration

For pharmacokinetic studies, an intravenous formulation can be prepared.

Materials:

-

This compound

-

Dimethylacetamide (DMA)

-

Polyethylene glycol 400 (PEG 400)

-

Ethanol

-

Aqueous solution (e.g., saline or water for injection)

Procedure:

-

Prepare a vehicle solution of 5% DMA, 10% PEG 400, and 30% ethanol in an aqueous solution.[1]

-

Dissolve the this compound in this vehicle to the desired concentration.

In Vivo Experimental Design and Administration

Experimental Workflow for In Vivo Efficacy Studies

Caption: General experimental workflow for in vivo efficacy studies of this compound.

Recommended Dosages and Administration Routes:

-

Oral Administration (Rats):

-

Solid Dispersion: Doses can be significantly lower than the crystalline form to achieve similar efficacy. Studies have shown effective tumor growth inhibition at doses 10- to 25-fold lower than the crystalline form.[3] A dose of approximately 3.0 mg/kg of the solid dispersion has been used in pharmacokinetic studies.[1]

-

Crystalline Form: Higher doses are required due to lower bioavailability.[3]

-

-

Oral Administration (Mice):

-

Studies on retinal vascular development have used a daily dose of 5 mg/kg/day.[8]

-

-

Intravenous Administration (Rats):

-

A dose of 0.1 mg/kg has been used for pharmacokinetic comparison.[1]

-

Administration Schedule:

-

Daily oral administration is a common schedule for efficacy studies.[1]

Monitoring:

-

Tumor growth should be monitored regularly (e.g., twice weekly) by measuring tumor dimensions with calipers.

-

Animal body weight and general health should be monitored throughout the study.[2]

-

For toxicology assessments, parameters such as total urinary protein levels can be monitored.[3]

Pharmacokinetic Data

Pharmacokinetic parameters of this compound in rats after a single oral administration of 3.0 mg/kg are summarized below.

| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |

| Crystalline Form | ~50 | ~8 | ~1,000 | ~4.5 |

| Solid Dispersion | ~425 | ~4 | ~7,500 | ~33.8 |

Data adapted from studies in Sprague-Dawley rats.[1] The solid dispersion formulation shows an approximately 8.5-fold greater maximum serum concentration (Cmax) and a 7.5-fold greater bioavailability compared to the crystalline form.[1]

Summary and Conclusion

The successful in vivo application of this compound is critically dependent on overcoming its poor aqueous solubility. The use of a solid dispersion formulation with PVP is a highly effective method to enhance its oral bioavailability and, consequently, its anti-tumor efficacy. Researchers should carefully consider the formulation strategy to achieve reliable and reproducible results in preclinical studies. The provided protocols and data serve as a comprehensive guide for the preparation and administration of this compound in in vivo research settings.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. KRN633: A selective inhibitor of vascular endothelial growth factor receptor-2 tyrosine kinase that suppresses tumor angiogenesis and growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Improvement by solid dispersion of the bioavailability of KRN633, a selective inhibitor of VEGF receptor-2 tyrosine kinase, and identification of its potential therapeutic window - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. cusabio.com [cusabio.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Effects of pre- and post-natal treatment with KRN633, an inhibitor of vascular endothelial growth factor receptor tyrosine kinase, on retinal vascular development and patterning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing Krn-633 in Combination with Chemotherapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Krn-633 is a potent and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1] By targeting VEGFR-2, this compound effectively suppresses tumor angiogenesis and growth, making it a promising candidate for cancer therapy.[1] Preclinical studies have demonstrated its single-agent efficacy in various tumor xenograft models, including lung, colon, and prostate cancers.[1] The combination of anti-angiogenic agents like this compound with traditional chemotherapy is a compelling strategy to enhance anti-tumor efficacy. This approach targets both the tumor vasculature and the cancer cells directly, potentially leading to synergistic effects and overcoming drug resistance.

These application notes provide a comprehensive overview of the preclinical rationale, experimental protocols, and data interpretation for utilizing this compound in combination with chemotherapy. While direct combination studies with this compound are not extensively published, this document leverages data from a similar VEGFR-2 inhibitor, BAY 57-9352, to provide representative protocols and expected outcomes. Researchers should adapt and validate these protocols for their specific experimental needs with this compound.

Rationale for Combination Therapy

The co-administration of a VEGFR-2 inhibitor like this compound with cytotoxic chemotherapy is based on several complementary mechanisms of action:

-

Normalization of Tumor Vasculature: Anti-angiogenic agents can prune immature and leaky tumor blood vessels, leading to a more normalized and efficient vasculature. This can improve the delivery and penetration of concurrently administered chemotherapeutic agents into the tumor microenvironment.

-

Enhanced Cytotoxic Efficacy: By disrupting the tumor blood supply, this compound can induce hypoxia and nutrient deprivation, rendering cancer cells more susceptible to the cytotoxic effects of chemotherapy.

-

Overcoming Resistance: Tumors can develop resistance to chemotherapy through various mechanisms, including the upregulation of pro-angiogenic factors. Targeting the VEGF pathway can counteract this resistance mechanism.

-

Dual Targeting: This combination strategy simultaneously attacks the tumor on two fronts: the cancer cells themselves (chemotherapy) and their essential support system (this compound).

Data Presentation

The following tables summarize preclinical data from a study combining the VEGFR-2 inhibitor BAY 57-9352 with standard chemotherapeutic agents, capecitabine and paclitaxel. This data serves as a representative example of the potential synergistic effects that could be observed when combining this compound with chemotherapy.

Table 1: In Vivo Efficacy of VEGFR-2 Inhibitor in Combination with Capecitabine in a Colo-205 Human Colorectal Cancer Xenograft Model [2]

| Treatment Group | Dosage | Administration Route | Tumor Growth Delay (TGD) in Days | Toxicity |

| Vehicle Control | - | p.o. | - | Not Reported |

| BAY 57-9352 | 60 mg/kg, once daily | p.o. | 16 | No significant toxicity |

| Capecitabine | 500 mg/kg, once daily | p.o. | 30 | No significant toxicity |

| BAY 57-9352 + Capecitabine | 60 mg/kg + 500 mg/kg, once daily | p.o. | 40 | No toxicity observed |

Table 2: In Vivo Efficacy of VEGFR-2 Inhibitor in Combination with Paclitaxel in an H460 Human Non-Small Cell Lung Cancer Xenograft Model [2]

| Treatment Group | Dosage | Administration Route | Tumor Growth Delay (TGD) in Days | Toxicity |

| Vehicle Control | - | - | - | Not Reported |

| BAY 57-9352 | 40 mg/kg, once daily | p.o. | 6 | Acceptable toxicity |

| Paclitaxel | 15 mg/kg, once daily for 5 days | i.v. | 10 | Acceptable toxicity |

| BAY 57-9352 + Paclitaxel | 40 mg/kg (p.o.) + 15 mg/kg (i.v.) | p.o. & i.v. | 14 | Acceptable toxicity |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in combination with chemotherapy. These protocols are based on established preclinical study designs.

Protocol 1: In Vivo Tumor Xenograft Study

Objective: To assess the anti-tumor efficacy of this compound in combination with a chemotherapeutic agent (e.g., paclitaxel) in a human tumor xenograft model.

Materials:

-

Athymic nude mice (e.g., NCr-nu/nu)

-

Human cancer cell line (e.g., H460 human non-small cell lung cancer)

-

This compound (formulated for oral administration)

-

Chemotherapeutic agent (e.g., Paclitaxel, formulated for intravenous injection)

-

Vehicle for this compound and chemotherapy

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Cell Culture and Implantation:

-

Culture H460 cells in appropriate media until they reach the desired confluence.

-

Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).

-

Subcutaneously implant a defined number of cells (e.g., 5 x 10^6) into the flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice/group):

-

Group 1: Vehicle control

-

Group 2: this compound alone

-

Group 3: Chemotherapy alone

-

Group 4: this compound + Chemotherapy

-

-

-

Drug Administration:

-

This compound: Administer this compound orally (p.o.) once daily at a predetermined dose. The dose of this compound may need to be optimized; a study using a solid dispersion formulation of KRN633 showed significant tumor growth inhibition at lower doses.[3]

-

Chemotherapy: Administer the chemotherapeutic agent (e.g., paclitaxel) intravenously (i.v.) according to a clinically relevant schedule (e.g., once daily for 5 consecutive days).

-

Combination Group: Administer both this compound and the chemotherapeutic agent as described above.

-

-

Monitoring and Endpoints:

-

Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the general health and behavior of the animals daily.

-

The primary endpoint is typically tumor growth delay (TGD), defined as the time it takes for tumors in the treated groups to reach a predetermined size compared to the control group.

-

The study may be terminated when tumors in the control group reach a specific size, or based on ethical considerations.

-

-

Data Analysis:

-

Analyze tumor growth curves and TGD using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

-

Evaluate toxicity by monitoring body weight changes and clinical signs.

-

Protocol 2: Immunohistochemical Analysis of Tumor Microvessels

Objective: To assess the effect of this compound, alone and in combination with chemotherapy, on tumor angiogenesis.

Materials:

-

Tumor tissues from the in vivo study (Protocol 1)

-

Formalin or other suitable fixative

-

Paraffin embedding reagents

-

Microtome

-

Primary antibody against an endothelial cell marker (e.g., CD31)

-

Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

-

DAB substrate kit

-

Microscope

Procedure:

-

Tissue Processing:

-

At the end of the in vivo study, euthanize the mice and excise the tumors.

-

Fix the tumors in 10% neutral buffered formalin.

-

Process the fixed tissues and embed them in paraffin.

-

-

Immunohistochemistry:

-

Cut 4-5 µm sections from the paraffin-embedded tumor blocks.

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval).

-

Block endogenous peroxidase activity.

-

Incubate the sections with the primary anti-CD31 antibody overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Develop the signal using a DAB substrate kit.

-

Counterstain with hematoxylin.

-

-

Image Acquisition and Analysis:

-

Capture images of the stained tumor sections using a light microscope.

-

Quantify the microvessel density (MVD) by counting the number of CD31-positive vessels in several high-power fields per tumor.

-

Compare the MVD between the different treatment groups.

-

Visualizations

Signaling Pathway

Caption: this compound inhibits VEGFR-2 signaling, blocking angiogenesis.

Experimental Workflow

Caption: In vivo xenograft study workflow.

Logical Relationship

Caption: Rationale for this compound and chemotherapy combination.

References

- 1. KRN633: A selective inhibitor of vascular endothelial growth factor receptor-2 tyrosine kinase that suppresses tumor angiogenesis and growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]